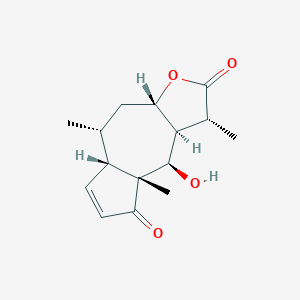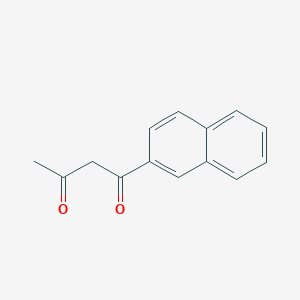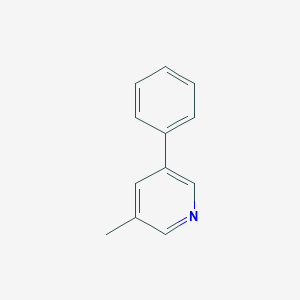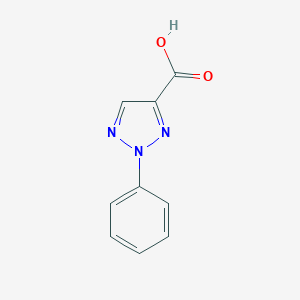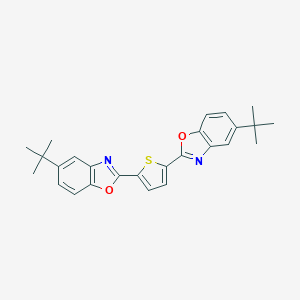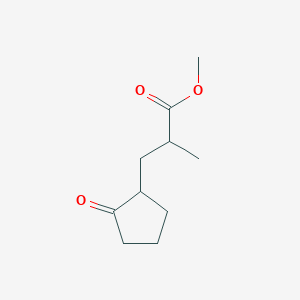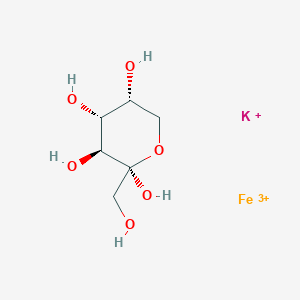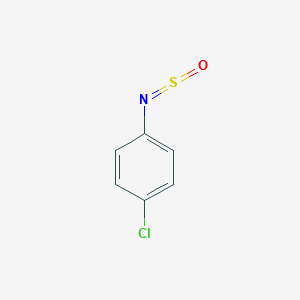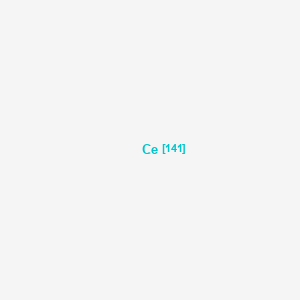
Cerium-141
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium-141 is a radioactive isotope of the element cerium, which has an atomic number of 58. It is a beta-emitting radionuclide that has been used in various scientific research applications.
Aplicaciones Científicas De Investigación
Cerium-141 has been used in various scientific research applications, including environmental studies, medical imaging, and nuclear physics. It can be used as a tracer in environmental studies to track the movement of pollutants in ecosystems. In medical imaging, it can be used as a radiotracer to visualize biological processes in the body. In nuclear physics, it can be used to study the properties of atomic nuclei.
Mecanismo De Acción
Cerium-141 decays by beta emission, which means that it emits high-energy electrons. These electrons can interact with biological molecules, such as DNA, and cause damage. The mechanism of action of Cerium-141 is similar to that of other beta-emitting radionuclides.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Cerium-141 depend on the dose and route of exposure. At low doses, it is unlikely to cause any significant effects. At high doses, it can cause damage to biological molecules, such as DNA, which can lead to cell death or mutations. The physiological effects of Cerium-141 are similar to those of other beta-emitting radionuclides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cerium-141 in lab experiments is its relatively long half-life of 32.5 days, which allows for longer experiments. Another advantage is its beta-emitting properties, which make it useful for studying the effects of radiation on biological molecules. One limitation is its availability, as it is not widely produced. Another limitation is its beta-emitting properties, which can make it difficult to handle safely.
Direcciones Futuras
There are several future directions for research involving Cerium-141. One direction is to investigate its potential as a radiotracer for medical imaging. Another direction is to study its effects on biological molecules, such as DNA, in more detail. Additionally, research could focus on developing new synthesis methods for Cerium-141 to increase its availability.
Métodos De Síntesis
Cerium-141 is produced by irradiating a target material with neutrons in a nuclear reactor. The target material is typically enriched in the stable isotope cerium-140, which undergoes neutron capture to form cerium-141. The resulting cerium-141 isotope is then separated from the target material using chemical methods.
Propiedades
Número CAS |
13967-74-3 |
|---|---|
Nombre del producto |
Cerium-141 |
Fórmula molecular |
Ce |
Peso molecular |
140.90828 g/mol |
Nombre IUPAC |
cerium-141 |
InChI |
InChI=1S/Ce/i1+1 |
Clave InChI |
GWXLDORMOJMVQZ-OUBTZVSYSA-N |
SMILES isomérico |
[141Ce] |
SMILES |
[Ce] |
SMILES canónico |
[Ce] |
Sinónimos |
141Ce radioisotope Ce-141 radioisotope Cerium-141 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



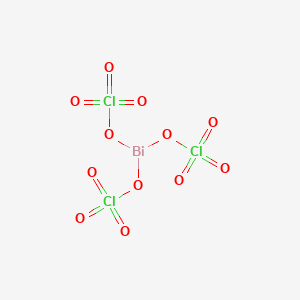
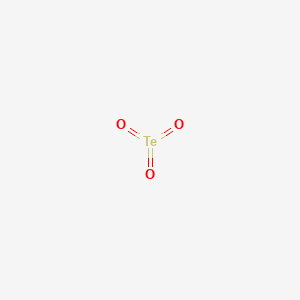
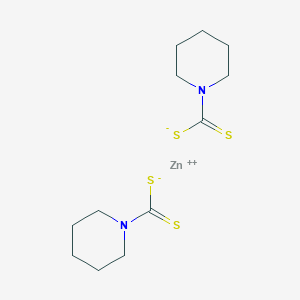
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
